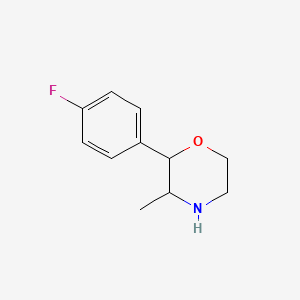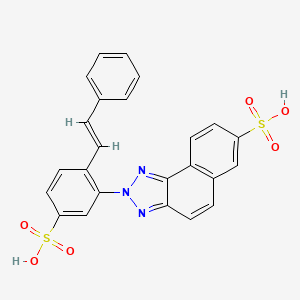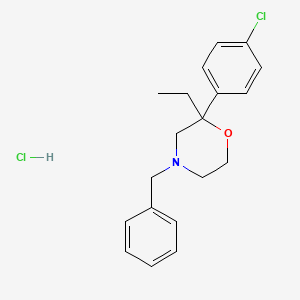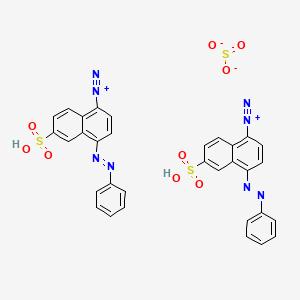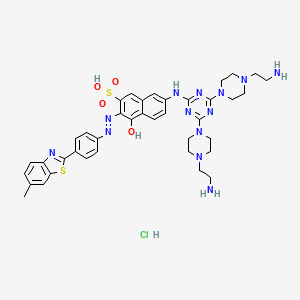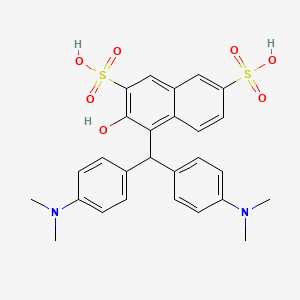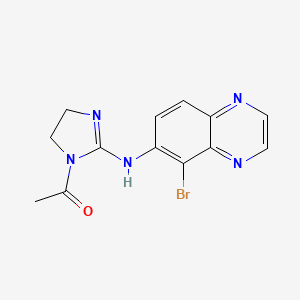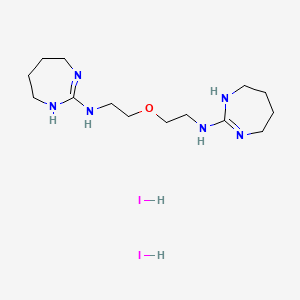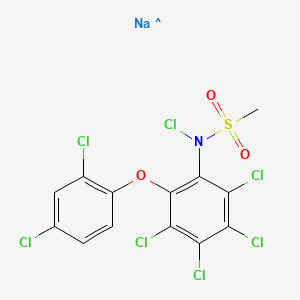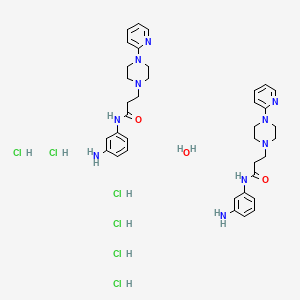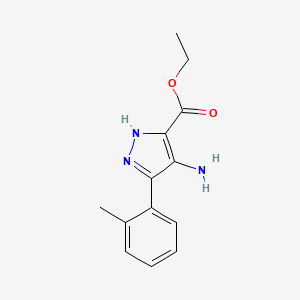
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester is a chemical compound with a complex structure. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester typically involves multi-step reactions. One common method includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the introduction of the carboxylic acid and amino groups through subsequent reactions. Industrial production methods may involve optimized reaction conditions and purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: Similar structure but lacks the methyl group on the phenyl ring.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)-, ethyl ester: Contains a chlorine atom instead of a methyl group. These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the 2-methylphenyl group in this compound may confer unique properties and activities compared to its analogs.
Propiedades
Número CAS |
91857-64-6 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
ethyl 4-amino-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(14)11(15-16-12)9-7-5-4-6-8(9)2/h4-7H,3,14H2,1-2H3,(H,15,16) |
Clave InChI |
KPFHYILVRGPHJI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



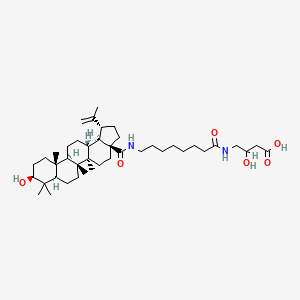
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
